N-Butyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea
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Overview
Description
N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea is a chemical compound with the molecular formula C17H29N3O3 and a molecular weight of 323.43 g/mol . This compound is known for its unique structure, which includes a butyl group, a phenyl ring, and a urea moiety. It has a density of 1.098 g/cm³ and a boiling point of 476.5°C at 760 mmHg .
Preparation Methods
The synthesis of N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea involves several steps. One common synthetic route includes the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)aniline with butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea bond . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to beta-adrenergic receptors, similar to beta-blockers, thereby modulating the activity of these receptors and influencing cardiovascular functions . The pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced heart rate and contractility.
Comparison with Similar Compounds
N-Butyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea can be compared to other similar compounds such as:
Metoprolol: Another beta-blocker with a comparable mechanism of action, used to treat hypertension and angina.
These compounds share structural similarities but differ in their specific functional groups and pharmacokinetic properties, which influence their therapeutic applications and efficacy.
Properties
CAS No. |
39617-74-8 |
---|---|
Molecular Formula |
C17H29N3O3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-butyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea |
InChI |
InChI=1S/C17H29N3O3/c1-4-5-10-18-17(22)20-14-6-8-16(9-7-14)23-12-15(21)11-19-13(2)3/h6-9,13,15,19,21H,4-5,10-12H2,1-3H3,(H2,18,20,22) |
InChI Key |
PJWYGCSRBKHVRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
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